N,N-dimethylazetidine-2-carboxamide hydrochloride
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Overview
Description
N,N-dimethylazetidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylazetidine-2-carboxamide hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylazetidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethylazetidine-2-carboxamide N-oxide, while reduction may produce N,N-dimethylazetidine-2-carboxamide .
Scientific Research Applications
N,N-dimethylazetidine-2-carboxamide hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethylazetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different chemical properties.
Uniqueness
N,N-dimethylazetidine-2-carboxamide hydrochloride is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This balance allows for unique reactivity and applications in various fields of research .
Properties
CAS No. |
787563-98-8 |
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Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
N,N-dimethylazetidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8(2)6(9)5-3-4-7-5;/h5,7H,3-4H2,1-2H3;1H |
InChI Key |
JILKFBSFSUEXDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCN1.Cl |
Purity |
95 |
Origin of Product |
United States |
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